1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired bonds between the rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(4-Methylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Propylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is unique due to the presence of the isopropyl group on the piperazine ring, which may confer specific pharmacological properties and interactions with molecular targets that differ from those of similar compounds .
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-5-15(20)14-6-7-16(17-13(14)4)19-10-8-18(9-11-19)12(2)3/h6-7,12H,5,8-11H2,1-4H3 |
InChI Key |
BCYRXIPQDYQALX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(C)C)C |
Origin of Product |
United States |
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